1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid
CAS No.: 199330-56-8
Cat. No.: VC21303025
Molecular Formula: C13H23NO4
Molecular Weight: 257.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199330-56-8 |
---|---|
Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 g/mol |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
Standard InChI | InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |
Standard InChI Key | JCLYWYJWZJDMKY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1(CCCCCC1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CCCCCC1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is an amino acid derivative characterized by its cycloheptane ring structure with both a protected amino group and a carboxylic acid moiety. This compound is identified by several key parameters that define its chemical identity.
Basic Identification Parameters
The compound is cataloged with the following identifiers:
Parameter | Value |
---|---|
CAS Number | 199330-56-8 |
Molecular Formula | C13H23NO4 |
Molecular Weight | 257.33 g/mol |
IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |
InChI Key | JCLYWYJWZJDMKY-UHFFFAOYSA-N |
The compound is also known by several synonyms in scientific literature, including:
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Boc-Ac7c-OH
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Boc-1-amino-cycloheptane carboxylic acid
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1-(Boc-amino)cycloheptanecarboxylic acid
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1-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid
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Cycloheptanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-
Structural Features
The structure of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is characterized by three key components:
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A seven-membered cycloheptane ring
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A tert-butoxycarbonyl (Boc) protecting group attached to an amino function
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A carboxylic acid group
The canonical SMILES notation for this compound is CC(C)(C)OC(=O)NC1(CCCCCC1)C(=O)O, which provides a line notation representation of its molecular structure .
Physicochemical Properties
Understanding the physicochemical properties of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is essential for predicting its behavior in various chemical reactions and applications.
Physical Properties
Property | Value | Note |
---|---|---|
Physical State | Solid | At room temperature |
Boiling Point | 405.6 ± 24.0 °C | Predicted value |
Density | 1.11 ± 0.1 g/cm³ | Predicted value |
pKa | 4.05 ± 0.20 | Predicted value |
Solubility and Stability
While specific solubility data is limited in the available literature, the compound contains both polar (carboxylic acid) and non-polar (cycloheptane ring and tert-butyl group) moieties, suggesting moderate solubility in polar organic solvents such as alcohols, dimethylformamide (DMF), and dimethylsulfoxide (DMSO). Due to the carboxylic acid group, it likely exhibits limited solubility in water, which would increase in basic conditions where the carboxylic acid can be deprotonated.
For long-term storage, the compound should be kept in a well-ventilated place in a tightly closed container as indicated by the safety information .
Chemical Reactivity and Synthesis
The reactivity of 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid is largely determined by its functional groups, particularly the carboxylic acid and the protected amino group.
Chemical Reactivity
As a protected amino acid, 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid participates in several key reaction types:
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Esterification: The carboxylic acid group can undergo esterification reactions with alcohols to form esters.
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Amide Formation: The carboxylic acid can react with amines to form amide linkages, a critical reaction in peptide synthesis.
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Boc Deprotection: The tert-butoxycarbonyl protecting group can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or HCl in organic solvents, to reveal the free amino group.
Applications in Scientific Research
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid serves several important functions in scientific research and pharmaceutical development.
Synthetic Building Block
The compound is primarily utilized as a building block in organic synthesis, particularly for the preparation of complex molecules with potential biological activity . The protected amino acid structure makes it valuable in:
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Peptide synthesis
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Medicinal chemistry research
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Development of novel therapeutic agents
Custom Synthesis Applications
Research laboratories utilize 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid in custom synthesis projects, where it can be manufactured in quantities ranging from a few grams to kilograms as needed . The compound provides several advantages in synthetic schemes:
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The Boc protecting group allows for selective reactions at the carboxylic acid site
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The cycloheptane ring introduces specific conformational constraints in larger molecules
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The compound can serve as a reference standard for bioassays and analytical testing
Comparison with Related Compounds
1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid belongs to a family of cyclic amino acids with Boc protection. Comparing it with similar compounds provides insight into structure-activity relationships.
Structural Homologs
The seven-membered ring in 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid distinguishes it from other cyclic Boc-protected amino acids such as:
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1-tert-Butoxycarbonylamino-cyclohexanecarboxylic acid: Contains a six-membered ring
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1-tert-Butoxycarbonylamino-cyclopentanecarboxylic acid: Contains a five-membered ring
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1-tert-Butoxycarbonylamino-cyclobutanecarboxylic acid: Contains a four-membered ring
Supplier | Product Name | Package Size | Approximate Price (USD) |
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SynQuest Laboratories | 1-Aminocycloheptanecarboxylic acid, N-Boc protected | 250mg | $344 |
USBiological | Boc-1-amino-cycloheptane carboxylic acid | 250mg | $372 |
These price points reflect the compound's specialized nature and the manufacturing challenges associated with its production.
Future Research Directions
Research involving 1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid continues to evolve, with several promising directions for future investigation.
Technology Development
Custom synthesis services are actively working to improve the production efficiency of this compound and its derivatives, focusing on developing:
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